molecular formula C18H21IN2O3S B346267 1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine CAS No. 508233-61-2

1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine

Cat. No.: B346267
CAS No.: 508233-61-2
M. Wt: 472.3g/mol
InChI Key: UNMDIIWBGWEQLK-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine typically involves the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.

    Introduction of the ethoxyphenyl group: This step involves the nucleophilic substitution of the piperazine nitrogen with 2-ethoxyphenyl halide.

    Sulfonylation: The final step is the sulfonylation of the piperazine derivative with 4-iodobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The iodine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Ethoxyphenyl aldehyde or acid.

    Reduction: Ethoxyphenyl piperazine sulfide.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine depends on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The ethoxyphenyl and sulfonyl groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyphenyl)piperazine: Lacks the sulfonyl and iodine groups, which may result in different pharmacological properties.

    4-(4-Iodobenzenesulfonyl)piperazine: Lacks the ethoxyphenyl group, which may affect its binding affinity and selectivity.

Uniqueness

1-(2-Ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine is unique due to the presence of both the ethoxyphenyl and sulfonyl groups, which can confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

508233-61-2

Molecular Formula

C18H21IN2O3S

Molecular Weight

472.3g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(4-iodophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21IN2O3S/c1-2-24-18-6-4-3-5-17(18)20-11-13-21(14-12-20)25(22,23)16-9-7-15(19)8-10-16/h3-10H,2,11-14H2,1H3

InChI Key

UNMDIIWBGWEQLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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